molecular formula C15H20Cl3NO2 B12695613 (-)-2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidinium chloride CAS No. 79893-51-9

(-)-2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidinium chloride

Cat. No.: B12695613
CAS No.: 79893-51-9
M. Wt: 352.7 g/mol
InChI Key: HGKWWLHGYRZCDS-UHFFFAOYSA-M
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Description

“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrolidinium core, dichlorinated aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” typically involves multiple steps:

    Formation of the Pyrrolidinium Core: This can be achieved through the reaction of an appropriate amine with a halogenated alkane under basic conditions.

    Attachment of the Dichlorinated Aromatic Ring: This step involves the nucleophilic substitution reaction where the pyrrolidinium core reacts with a dichlorinated aromatic compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]pyrrolidine
  • **1-Ethyl-2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]pyrrolidinium bromide

Uniqueness

“(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidinium chloride” is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the presence of the pyrrolidinium core, the dichlorinated aromatic ring, and the methoxy group, which together influence its reactivity and interactions.

Properties

CAS No.

79893-51-9

Molecular Formula

C15H20Cl3NO2

Molecular Weight

352.7 g/mol

IUPAC Name

5-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethyl-3,4-dihydro-2H-pyrrol-1-ium;chloride

InChI

InChI=1S/C15H20Cl2NO2.ClH/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2;/h9-10H,3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

HGKWWLHGYRZCDS-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(CCC1)CCOC2=C(C(=CC(=C2)Cl)Cl)OC.[Cl-]

Related CAS

79893-44-0

Origin of Product

United States

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